molecular formula C18H23N3O5 B2752868 N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380188-21-4

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2752868
CAS No.: 2380188-21-4
M. Wt: 361.398
InChI Key: BKPFHBYPJBFTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Morpholine Ring: The morpholine ring is usually prepared by reacting diethanolamine with sulfuric acid.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via cycloaddition reactions involving alkenes.

    Final Coupling Reaction: The final step involves coupling the benzodioxole, morpholine, and cyclobutyl intermediates using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or morpholine rings.

    Reduction: Reduced forms of the benzodioxole or morpholine rings.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. The cyclobutyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N’-(1,3-Benzodioxol-5-yl)-N-[(1-piperidin-4-ylcyclobutyl)methyl]oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N’-(1,3-Benzodioxol-5-yl)-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]oxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N’-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c22-16(17(23)20-13-2-3-14-15(10-13)26-12-25-14)19-11-18(4-1-5-18)21-6-8-24-9-7-21/h2-3,10H,1,4-9,11-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPFHBYPJBFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.